molecular formula C16H22O3 B1326094 Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate CAS No. 951889-46-6

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate

Cat. No.: B1326094
CAS No.: 951889-46-6
M. Wt: 262.34 g/mol
InChI Key: IBIDCOCEWYEMCC-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes an ethyl ester group, a trimethylphenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate typically involves the esterification of 5-(2,4,5-trimethylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: 5-(2,4,5-trimethylphenyl)-5-oxovaleric acid.

    Reduction: 5-(2,4,5-trimethylphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The compound’s ketone and ester groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenyl-5-oxovalerate
  • Ethyl 5-(2,4-dimethylphenyl)-5-oxovalerate
  • Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate

Uniqueness

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

ethyl 5-oxo-5-(2,4,5-trimethylphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-5-19-16(18)8-6-7-15(17)14-10-12(3)11(2)9-13(14)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDCOCEWYEMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C(=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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